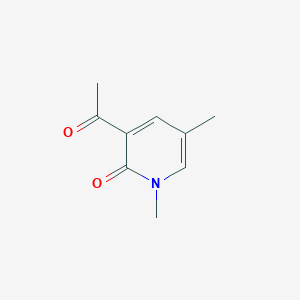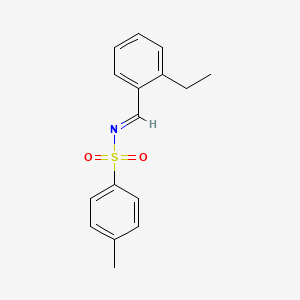
1-Methyl-4,5,6,7-tetrahydro-1h-indazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-sulfonamide is a heterocyclic compound that belongs to the indazole family. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrazole ring, with a sulfonamide group attached to the fourth position of the indazole ring. The presence of the sulfonamide group imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-sulfonamide can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-indazole with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amine derivatives.
Substitution: Various sulfonamide derivatives.
科学的研究の応用
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the indazole ring system can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-sulfonamide can be compared with other similar compounds, such as:
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: Differing by the presence of a carboxylic acid group instead of a sulfonamide group, leading to different chemical reactivity and biological activity.
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid:
1-Methyl-1H-indazole-3-carbonyl chloride: Contains a carbonyl chloride group, making it more reactive and suitable for different synthetic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C8H13N3O2S |
|---|---|
分子量 |
215.28 g/mol |
IUPAC名 |
1-methyl-4,5,6,7-tetrahydroindazole-4-sulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c1-11-7-3-2-4-8(14(9,12)13)6(7)5-10-11/h5,8H,2-4H2,1H3,(H2,9,12,13) |
InChIキー |
MPHYLCSJQJZMHQ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=N1)C(CCC2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B13650771.png)
![(2-{[(5-Bromo-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B13650795.png)
![4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13650797.png)


![tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate](/img/structure/B13650823.png)

